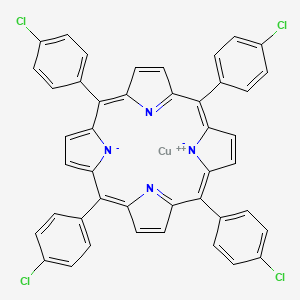
Cu(TPCPP)
描述
Copper-tetrakis(4-carboxyphenyl)porphyrin, commonly referred to as Cu(TPCPP), is a metal-organic framework compound It is composed of copper ions coordinated with tetrakis(4-carboxyphenyl)porphyrin ligands
准备方法
Synthetic Routes and Reaction Conditions: Cu(TPCPP) can be synthesized through a solvothermal method. In this process, copper salts such as copper nitrate or copper acetate are reacted with tetrakis(4-carboxyphenyl)porphyrin in a solvent like dimethylformamide (DMF) under controlled temperature and pressure conditions. The reaction typically occurs at temperatures ranging from 100°C to 150°C for several hours, resulting in the formation of Cu(TPCPP) nanosheets .
Industrial Production Methods: While the industrial production of Cu(TPCPP) is not extensively documented, the solvothermal method remains a viable approach for large-scale synthesis. The process can be optimized by adjusting reaction parameters such as temperature, pressure, and concentration of reactants to achieve higher yields and purity.
化学反应分析
Types of Reactions: Cu(TPCPP) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of copper ions and the porphyrin ligand structure.
Common Reagents and Conditions:
Oxidation: Cu(TPCPP) can act as a catalyst in oxidation reactions, where it facilitates the conversion of substrates like hydrogen peroxide into reactive oxygen species.
Reduction: The compound can also participate in reduction reactions, where it reduces substrates such as nitro compounds to amines.
Substitution: Cu(TPCPP) can undergo substitution reactions with various ligands, leading to the formation of new coordination complexes.
Major Products: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, in oxidation reactions, the primary products are reactive oxygen species, while in reduction reactions, the products are typically amines.
科学研究应用
Cu(TPCPP) has a wide range of scientific research applications:
Chemistry:
Catalysis: Cu(TPCPP) is used as a catalyst in various organic reactions, including oxidation and reduction processes. .
Biology:
Phototherapy: Cu(TPCPP) has been explored as a photothermal and photodynamic therapy agent for cancer treatment.
Medicine:
Drug Delivery: Cu(TPCPP) can be used as a drug carrier due to its high porosity and biocompatibility.
Industry:
作用机制
The mechanism of action of Cu(TPCPP) involves its ability to interact with molecular targets and pathways through its copper ions and porphyrin ligands. In phototherapy, Cu(TPCPP) absorbs near-infrared light, leading to the generation of heat and reactive oxygen species. These reactive species induce oxidative stress in cancer cells, resulting in cell death . Additionally, Cu(TPCPP) can deplete glutathione levels in cells, further enhancing its therapeutic efficacy .
相似化合物的比较
Copper(II) meso-tetraphenylporphyrin (Cu(TPP)): Similar to Cu(TPCPP), this compound also contains copper ions coordinated with a porphyrin ligand.
Copper(II) phthalocyanine (Cu(PC)): This compound is another copper-based coordination complex with a planar structure.
Uniqueness: Cu(TPCPP) stands out due to its high porosity, large surface area, and ability to generate reactive oxygen species under near-infrared light. These properties make it highly effective in applications such as phototherapy and catalysis .
属性
IUPAC Name |
copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H24Cl4N4.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAOAJVSUJOMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H24Cl4CuN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















